3-Chloro-4-nitropyridine
Overview
Description
3-Chloro-4-nitropyridine is a heterocyclic organic compound with the molecular formula C5H3ClN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted by a chlorine atom and a nitro group, respectively. This compound is known for its pale yellow crystalline appearance and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3-Chloro-4-nitropyridine is a type of pyridine derivative . Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in hydrogen bonding . .
Biochemical Pathways
Nitropyridines in general have been shown to participate in various biochemical reactions . For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
It is known that this compound can be used as a viscosity regulator and can be used to synthesize anti-ulcer drugs, antiretroviral drugs, leukotriene biosynthesis inhibitors, and can also be used as a pesticide intermediate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C to maintain its stability . Additionally, dust formation should be avoided, and adequate ventilation should be ensured during handling .
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 3-Chloro-4-nitropyridine belongs, are known to undergo reactions that are not electrophilic aromatic substitutions, but ones in which the nitro group migrates from one position to another by a [1,5] sigmatropic shift .
Cellular Effects
It is known that nitropyridines can be toxic if swallowed and cause serious eye damage .
Molecular Mechanism
Nitropyridines are known to undergo reactions involving the migration of the nitro group .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and has a yellow crystalline appearance .
Metabolic Pathways
Nitropyridines are known to undergo reactions involving the migration of the nitro group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitropyridine typically involves the nitration of 4-chloropyridine. One common method includes the reaction of 4-chloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include 3-amino-4-nitropyridine, 3-thio-4-nitropyridine, etc.
Reduction: The major product is 3-chloro-4-aminopyridine.
Oxidation: Products depend on the specific oxidizing agent used and reaction conditions
Scientific Research Applications
3-Chloro-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
4-Chloro-3-nitropyridine: Similar in structure but with different substitution patterns.
3-Nitropyridine: Lacks the chlorine atom, leading to different reactivity and applications.
4-Nitropyridine: Lacks the chlorine atom and has different chemical properties.
Uniqueness: 3-Chloro-4-nitropyridine is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVEHGKYCYAIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376564 | |
Record name | 3-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-60-0 | |
Record name | 3-chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-4-nitropyridine a useful reagent in the synthesis of diazathianthrenes?
A: this compound serves as a crucial building block by reacting with the dianion of 2,3-dimercaptopyridine. This reaction leads to the formation of either 1,7- or 1,8-diazathianthrenes, depending on the reaction conditions. [] The presence of both chlorine and nitro groups allows for further modifications of the resulting heterocyclic system.
Q2: How does the reactivity of this compound differ when synthesizing diazathianthrenes versus diazaphenoxaselenines?
A: Interestingly, substituting sulfur with selenium in the reaction with this compound leads to different product outcomes. When reacting with the dianion of 3-hydroxypyridine-2(1H)-selone, a mixture of 1,7- and 1,8-diazaphenoxaselenine N-oxides is formed, with the 1,8-isomer being the major product. [] This highlights a key difference in reactivity and regioselectivity between sulfur and selenium-based systems when employing this compound as a reagent.
Q3: Besides its use in diazathianthrene and diazaphenoxaselenine synthesis, has this compound been used to synthesize other heterocycles?
A: Yes, this compound serves as a versatile building block for other heterocyclic systems. For example, it reacts with the disodium salt of 3-mercapto-2(1H)-pyridinone to produce 2,6-diazaphenoxathiine 2-oxide. [] This highlights the broad utility of this compound in constructing diverse heterocyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.